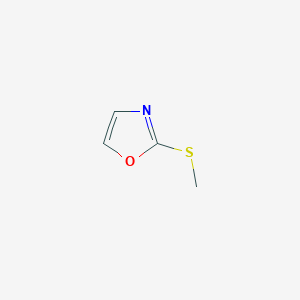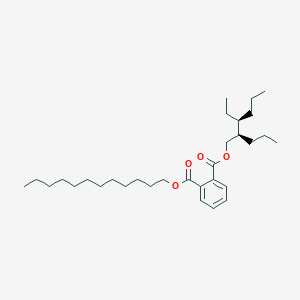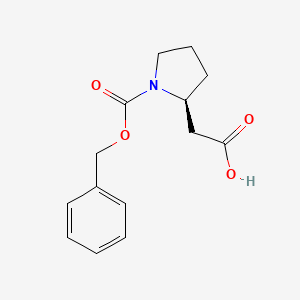
2-(甲硫基)噁唑
描述
2-(Methylthio)oxazole is a heterocyclic compound featuring a five-membered ring containing both oxygen and nitrogen atoms, with a methylthio group attached at the second position
科学研究应用
2-(Methylthio)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
Oxazole derivatives, a broader class of compounds to which 2-(methylthio)oxazole belongs, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
Oxazole derivatives are known to interact with their targets, leading to changes that inhibit the growth and proliferation of cancer cells . The specific interactions and resulting changes for 2-(Methylthio)oxazole remain to be elucidated.
Biochemical Pathways
Oxazole derivatives have been reported to affect various biochemical pathways involved in cancer cell growth and survival . The downstream effects of these interactions typically result in the inhibition of cancer cell proliferation.
Result of Action
Based on the known effects of oxazole derivatives, it can be inferred that 2-(methylthio)oxazole may inhibit the growth and proliferation of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)oxazole can be achieved through several methods One common approach involves the cyclization of appropriate precursors under specific conditions For instance, the reaction of thioamides with α-haloketones in the presence of a base can yield 2-(Methylthio)oxazole
Industrial Production Methods: Industrial production of 2-(Methylthio)oxazole typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the employment of green chemistry principles, such as the use of non-toxic solvents and catalysts, is increasingly being adopted to minimize environmental impact.
化学反应分析
Types of Reactions: 2-(Methylthio)oxazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents, and bases are frequently employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted oxazoles depending on the reagents used.
相似化合物的比较
2-(Methylthio)oxazole can be compared with other oxazole derivatives, such as:
2-Methylthio-1,3-oxazole: Similar in structure but with different substitution patterns.
2-Phenyl-1,3-oxazole: Contains a phenyl group instead of a methylthio group, leading to different chemical and biological properties.
2-Amino-1,3-oxazole: Features an amino group, which significantly alters its reactivity and applications.
The uniqueness of 2-(Methylthio)oxazole lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
属性
IUPAC Name |
2-methylsulfanyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-7-4-5-2-3-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLXLLHKDRNMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448675 | |
| Record name | Oxazole, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201017-90-5 | |
| Record name | Oxazole, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)


